BRD4-Selective Degradation vs dBET1 in Jurkat Cells
In a head-to-head comparative study of five BET PROTACs, MZ 1 and dBET1 exhibited distinct BRD4 degradation selectivity profiles in Jurkat cells despite both utilizing the pan-BET warhead (+)-JQ1 [1]. MZ 1 maintained preferential BRD4 degradation over BRD2 and BRD3, whereas dBET1 (a cereblon-recruiting PROTAC) displayed a broader pan-BET degradation pattern lacking intra-family selectivity [1]. Both compounds recruit different E3 ligases—MZ 1 recruits VHL while dBET1 recruits cereblon—resulting in differential degradation patterns that are not interchangeable for studies requiring BRD4-specific depletion [2].
| Evidence Dimension | BRD4 degradation selectivity in Jurkat cells (Western blot) |
|---|---|
| Target Compound Data | MZ 1: Preferential BRD4 degradation over BRD2 and BRD3 |
| Comparator Or Baseline | dBET1: Pan-BET degradation with no intra-family BRD4 selectivity |
| Quantified Difference | Qualitative categorical difference: BRD4-selective (MZ 1) versus pan-BET non-selective (dBET1) degradation pattern |
| Conditions | Jurkat cells; Western blot analysis; five PROTACs evaluated concurrently (MZ1, AT1, dBET1, ARV771, ZXH 3-26) |
Why This Matters
This demonstrates that E3 ligase recruitment module choice fundamentally alters degradation selectivity—VHL-recruiting MZ 1 yields BRD4-selective degradation while cereblon-recruiting dBET1 does not, making MZ 1 essential for experiments requiring BRD4-specific depletion without confounding BRD2/3 degradation.
- [1] Bondeson DP, Mares A, Smith IED, et al. Specificity of bivalent chemical degraders targeted to the BET proteins. Oral Abstracts PP 1.31. 2020. View Source
- [2] Riching KM, Mahan S, Corona CR, et al. Quantitative live-cell kinetic degradation and mechanistic profiling of PROTAC mode of action. ACS Chem Biol. 2020. View Source
